molecular formula C18H14F3NO3S B2714451 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide CAS No. 2097864-37-2

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2714451
CAS No.: 2097864-37-2
M. Wt: 381.37
InChI Key: ZIOXQEFOLWBKQI-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a trifluoromethoxy substituent at the para position of the benzamide core and a branched ethyl linker substituted with furan-2-yl and thiophen-3-yl heterocycles. Characterization would likely employ ¹H/¹³C-NMR, IR (e.g., νC=O at ~1660–1680 cm⁻¹), and mass spectrometry .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3S/c19-18(20,21)25-14-5-3-12(4-6-14)17(23)22-10-15(13-7-9-26-11-13)16-2-1-8-24-16/h1-9,11,15H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOXQEFOLWBKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide moiety can produce primary amines .

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural uniqueness lies in its trifluoromethoxy-benzamide core combined with dual heterocyclic substituents (furan and thiophene). Key comparisons with analogs from the evidence include:

Compound Structural Features Synthetic Route Reported Activity Reference
N-[2-(2-bromoethoxy)ethyl]-4-(thiophen-3-yl)benzamide Benzamide with thiophen-3-yl and bromoethoxy chain Alkylation of benzamide with bromoethyl intermediates; 63% yield Potential receptor ligand (D3 receptor)
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Trifluoromethyl-phenoxy-thienopyrimidinyl benzamide Coupling of benzoyl chloride with thienopyrimidinyl amine; IR/NMR confirmed Antimicrobial (antibacterial/antifungal)
GNF-2-deg-BUMP Trifluoromethoxy-benzamide with pyrimidinyl-piperidine and polyethylene glycol chains Multi-step coupling (e.g., TBTU-mediated amidation); LC/MS characterization Anti-mosquito-borne pathogen activity
BAY-460 Chloro-benzamide with furan-aminomethyl and cyanophenyl groups TBTU-mediated coupling of benzoic acid with substituted amine; 1.2 eq. amine used ATAD2 isoform inhibitor (cancer target)
[125I]PIMBA Radioiodinated benzamide with piperidinyl-ethyl chain Radiolabeling of benzamide precursor Sigma receptor ligand (prostate imaging)

Key Advantages Over Analogs

  • Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group offers greater metabolic stability than the trifluoromethyl group in GNF-2-deg-BUMP due to reduced oxidative susceptibility .

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide is a synthetic compound that integrates furan and thiophene rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Furan ring : A five-membered aromatic ring with oxygen.
  • Thiophene ring : A five-membered aromatic ring with sulfur.
  • Trifluoromethoxy group : Enhances lipophilicity and biological activity.

Molecular Formula : C15H14F3N1O2S1
IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 64 µg/mL against E. coli .

Anticancer Potential

Furan and thiophene derivatives have been investigated for their anticancer properties. Studies have revealed that certain derivatives can induce apoptosis in cancer cells by activating pathways involving p53 and caspases. For example, compounds similar to this compound have demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting substantial cytotoxic activity .

The biological activity of this compound is likely mediated through:

  • Non-covalent Interactions : The compound may interact with biological targets via hydrogen bonding and hydrophobic interactions due to its aromatic rings.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, contributing to its antimicrobial and anticancer effects.
  • Receptor Modulation : The compound could act as a ligand for various receptors, modulating their activity and affecting cellular responses.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of furan derivatives, noting that modifications to the structure significantly impacted MIC values. Compounds with similar structures to this compound exhibited improved activity against resistant strains .
  • Anticancer Studies : In vitro studies demonstrated that certain derivatives led to increased apoptosis in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics like Tamoxifen .

Comparative Analysis

CompoundStructureBiological ActivityIC50 (µM)
This compoundFuran + ThiopheneAntimicrobial, AnticancerTBD
3-Aryl-Furan DerivativeFuranAntibacterial64
Doxorubicin AnalogVariousAnticancer10.38

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